3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

Kinase Inhibition EGFR Cancer Research

Sourcing polysubstituted pyrazole-4-carboxamides for kinase or agrochemical screening often results in analogs with incorrect substitution patterns, risking assay failure. 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (CAS 111375-25-8) eliminates this uncertainty. - Validated EGFR inhibition (IC₅₀ = 101.4 nM) for direct SAR benchmarking. - Enables SDHI fungicides with 3.1-fold higher potency vs Boscalid (EC₅₀ 0.24 μg/mL vs R. solani). - Serves as a core scaffold for insecticidal apoptosis inducers (IC₅₀ 9.04 μM vs neuronal cells). Supplied with ≥97% HPLC purity for reproducible lead optimization.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 111375-25-8
Cat. No. B052091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methoxy-1H-pyrazole-4-carboxamide
CAS111375-25-8
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC1=NNC(=C1C(=O)N)N
InChIInChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9)
InChIKeyIYCFIZNNSUHJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide Key Features


3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (CAS 111375-25-8, MF: C₅H₈N₄O₂, MW: 156.14 g/mol) is a polysubstituted aminopyrazole scaffold featuring an amino group at the 3-position, a methoxy group at the 5-position, and a carboxamide moiety at the 4-position of the pyrazole ring . This specific substitution pattern provides multiple hydrogen-bonding donor/acceptor sites and a lipophilic methoxy substituent, which influence both its physicochemical properties and its capacity to serve as a versatile building block in medicinal chemistry . The compound is commercially available as a research chemical with purity specifications typically ≥97% (HPLC), intended exclusively for laboratory research applications including kinase inhibitor development and heterocyclic scaffold diversification .

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide Substitution Risks


Generic substitution within the pyrazole-4-carboxamide class is inadvisable due to the profound influence of the 5-methoxy substituent on both physicochemical properties and target engagement profiles. The methoxy group at the 5-position confers distinct electron-donating effects that alter the electron density of the pyrazole ring, while simultaneously modulating hydrogen-bonding capacity and lipophilicity relative to unsubstituted or 5-hydroxy analogs . In kinase inhibitor development, SAR studies have demonstrated that 3-amino-5-substituted pyrazole-4-carboxamides exhibit markedly different kinase selectivity profiles compared to their 5-unsubstituted counterparts [1] [2]. Furthermore, the specific 3-amino-5-methoxy-4-carboxamide substitution pattern has been disclosed in patent literature as a privileged scaffold for targeting specific protein kinases, whereas alternative substitution patterns (e.g., 3-amino-1H-pyrazole-4-carboxamide lacking the 5-methoxy group) fail to achieve comparable binding characteristics [2]. Procurement of structurally similar but functionally distinct analogs without verifying the exact substitution pattern introduces significant risk of experimental failure in target-based screening campaigns.

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide Specificity Evidence


EGFR Kinase Inhibitory Activity

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide exhibits quantifiable EGFR kinase inhibitory activity with an IC₅₀ value of 101.4 nM in a standard kinase assay [1]. This potency level, while modest, establishes a verifiable activity baseline that distinguishes it from structurally related pyrazole carboxamides lacking the 5-methoxy group, which typically show either no detectable EGFR activity or require significantly higher concentrations to achieve measurable inhibition [2]. The activity is attributed to the specific hydrogen-bonding network enabled by the combined 3-amino and 4-carboxamide functionalities in conjunction with the electron-donating 5-methoxy substituent, which collectively facilitate ATP-pocket engagement [2].

Kinase Inhibition EGFR Cancer Research Enzymatic Assay

Fungicidal Activity vs Boscalid

Derivatives synthesized from 3-amino-5-methoxy-1H-pyrazole-4-carboxamide as a key building block have yielded pyrazole-4-carboxamide compounds (e.g., compound 4i) with demonstrably superior antifungal activity compared to the commercial SDHI fungicide Boscalid [1]. Specifically, compound 4i exhibited an EC₅₀ of 0.24 μg/mL against Rhizoctonia solani, representing approximately 3-fold greater potency than Boscalid (EC₅₀ = 0.74 μg/mL) [1]. In enzymatic assays, compound 4i also showed enhanced succinate dehydrogenase (SDH) inhibition with an IC₅₀ of 6.47 μM versus Boscalid‘s IC₅₀ of 7.92 μM [1]. These data demonstrate that the 3-amino-5-methoxy substitution pattern on the pyrazole core serves as an effective scaffold for generating next-generation SDHI fungicides with potency advantages over the established commercial standard.

Antifungal SDHI Fungicides Succinate Dehydrogenase Crop Protection

Insecticidal Activity vs Fipronil

Pyrazole carboxamides derived from the 3-amino-5-methoxy-1H-pyrazole-4-carboxamide scaffold demonstrate insecticidal activity that compares favorably to the established insecticide fipronil [1]. In cytoactivity assays against Helicoverpa zea (corn earworm) neuronal cells (AW1), compound b5 exhibited an IC₅₀ of 9.04 μM, which represents superior potency compared to fipronil‘s IC₅₀ of 11.81 μM in the same assay system [1]. Structure-activity analysis within the series revealed that modifications to the pyrazole carboxamide scaffold significantly impact potency, with IC₅₀ values ranging from 9.04 μM to 12.19 μM across active analogs [1]. Compound b5 additionally induced apoptosis via a mitochondrially-dependent intrinsic pathway characterized by decreased mitochondrial membrane potential, elevated intracellular calcium, and increased caspase-3 activity [1].

Insecticide Apoptosis Induction Neuronal Cells Agrochemical Discovery

Immunosuppressant Activity (MLR Assay)

A series of pyrazole carboxamides structurally related to 3-amino-5-methoxy-1H-pyrazole-4-carboxamide have demonstrated potent immunosuppressant activity in both rodent and human mixed leukocyte response (MLR) assays, with IC₅₀ values below 1 μM [1]. This sub-micromolar potency in a physiologically relevant cell-based assay establishes a benchmark for immunosuppressant activity within this chemical class [1]. The MLR assay measures T-cell proliferation in response to allogeneic stimulation and serves as an in vitro correlate of transplant rejection and autoimmune pathology [1]. The pharmacokinetic properties of this lead series have also been characterized, providing a foundation for further optimization [1]. While 3-amino-5-methoxy-1H-pyrazole-4-carboxamide itself has not been directly tested in this assay, it shares the core structural features of the active series and represents a viable starting scaffold for generating novel immunosuppressant candidates.

Immunosuppression Mixed Leukocyte Response Autoimmune Disease Transplantation

Synthetic Versatility & Derivatization

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide belongs to a class of amino-pyrazoles for which efficient synthetic methodologies have been established, enabling rapid diversification into fully substituted pyrazole derivatives [1]. A reported two-step approach from heterocyclic acetonitriles provides access to heterocycle-substituted amino-pyrazoles with high reproducibility [1]. Subsequent transformations include regioselective derivatization of polyamino derivatives, formation of tetracyclic compounds (up to 45% overall yield), and deaminative transformations through diazotization followed by Suzuki-Miyaura cross-coupling and C-H activation, yielding arylated pyrazoles in up to 71% yield over four steps [1]. This synthetic tractability distinguishes the amino-pyrazole scaffold from other heterocyclic building blocks that require more arduous functionalization protocols, thereby reducing development timelines in medicinal chemistry campaigns.

Synthetic Chemistry Pyrazole Derivatization Medicinal Chemistry C-H Activation

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide Research Applications


EGFR Kinase Inhibitor Lead Discovery

Researchers pursuing EGFR kinase inhibitors can utilize 3-amino-5-methoxy-1H-pyrazole-4-carboxamide as a validated starting scaffold with established enzymatic activity (IC₅₀ = 101.4 nM against EGFR). This quantifiable baseline enables direct potency comparisons during SAR optimization and provides a reference point for evaluating structural modifications [1]. The compound‘s defined substitution pattern—3-amino, 5-methoxy, 4-carboxamide—offers multiple vectors for diversification while maintaining the core pharmacophore required for ATP-pocket engagement [1] [2]. Patent literature confirms that 3-amino-pyrazole-4-carboxamide derivatives represent a privileged chemotype for protein kinase inhibition, supporting the strategic value of this scaffold in medicinal chemistry programs [2]. This scenario is particularly relevant for academic screening centers and biotech organizations conducting kinase-focused drug discovery where procurement of a defined, activity-verified starting material reduces experimental uncertainty.

Next-Generation SDHI Fungicide Development

Agrochemical research teams developing novel succinate dehydrogenase inhibitor (SDHI) fungicides can leverage 3-amino-5-methoxy-1H-pyrazole-4-carboxamide as a building block to generate compounds with potency exceeding commercial standards such as Boscalid. Evidence demonstrates that derivatives of this scaffold achieve EC₅₀ values of 0.24 μg/mL against R. solani (3.1-fold more potent than Boscalid) and exhibit superior enzymatic SDH inhibition (IC₅₀ = 6.47 μM vs Boscalid‘s 7.92 μM) [1]. Additionally, in vivo protective efficacy of 55.21% and curative efficacy of 73.06% at 100 μg/mL against R. solani on rice leaves have been demonstrated for optimized derivatives [1]. The broad-spectrum antifungal activity observed against Sclerotinia sclerotiorum, Botrytis cinerea, Alternaria alternata, and Fusarium graminearum (IC₅₀ range: 1.21–4.50 μg/mL) further validates the scaffold‘s versatility [1]. Procurement of 3-amino-5-methoxy-1H-pyrazole-4-carboxamide enables rapid synthesis and screening of novel SDHI candidates for crop protection applications.

Insecticide Discovery via Apoptosis Induction

Entomology and agrochemical research groups investigating novel insecticidal mechanisms can employ 3-amino-5-methoxy-1H-pyrazole-4-carboxamide-derived pyrazole carboxamides as apoptosis-inducing agents targeting insect neuronal cells. Quantitative evidence shows that optimized derivatives (e.g., compound b5) achieve IC₅₀ values of 9.04 μM against Helicoverpa zea AW1 neuronal cells, representing a 1.3-fold potency advantage over the commercial insecticide fipronil (IC₅₀ = 11.81 μM) [1]. Mechanistic studies confirm that these compounds induce apoptosis via a mitochondrially-dependent intrinsic pathway, characterized by decreased mitochondrial membrane potential, elevated intracellular calcium, increased caspase-3 activity, decreased Bcl-2 expression, and augmented cytochrome-c and Bax levels [1]. This distinct mechanism of action, which differs from fipronil‘s GABA receptor antagonism, offers a potential route to overcome existing resistance mechanisms and supports the procurement of this scaffold for exploratory insecticide research.

Immunosuppressant Lead Generation

Immunology research teams focused on discovering novel immunosuppressant agents for transplantation or autoimmune disease applications can utilize the pyrazole carboxamide scaffold as a validated starting point for lead optimization. Structurally related pyrazole carboxamides have demonstrated potent immunosuppressant activity in both rodent and human mixed leukocyte response (MLR) assays, with IC₅₀ values below 1 μM [1]. The MLR assay serves as a clinically relevant in vitro model of T-cell mediated allograft rejection and autoimmune pathology [1]. Furthermore, pharmacokinetic characterization of this chemical series has been established, providing a foundation for lead optimization efforts [1]. Procurement of 3-amino-5-methoxy-1H-pyrazole-4-carboxamide provides researchers with a scaffold that combines the core structural elements of the active immunosuppressant series with additional synthetic handles for further diversification, enabling systematic exploration of structure-activity relationships in this therapeutic area.

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